molecular formula C17H17N5OS B5957413 N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B5957413
M. Wt: 339.4 g/mol
InChI Key: ZIMIJJHYJOKWFG-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a tetrazole ring at position 2 and a phenylethyl carboxamide group at position 2. The tetrazole moiety enhances hydrogen-bonding capacity and metabolic stability, while the phenylethyl chain may contribute to lipophilicity and receptor binding. This compound is synthesized via sequential reactions involving sodium azide for tetrazole formation and coupling with 2-phenylethylamine .

Properties

IUPAC Name

N-(2-phenylethyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-16(18-10-9-12-5-2-1-3-6-12)15-13-7-4-8-14(13)24-17(15)22-11-19-20-21-22/h1-3,5-6,11H,4,7-10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMIJJHYJOKWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NCCC3=CC=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structure and Substituent Variations

The cyclopenta[b]thiophene scaffold is shared among analogs, but substituents at positions 2 and 3 vary significantly, impacting pharmacological and physicochemical properties:

Compound Name Position 2 Substituent Position 3 Substituent Key Features
Target Compound 1H-tetrazol-1-yl N-(2-phenylethyl) carboxamide High hydrogen-bonding potential; moderate lipophilicity
2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-... Phthalimide-acetyl group N-(tetrahydrofuran-2-ylmethyl) carboxamide Increased rigidity; potential for π-π stacking with phthalimide
N-(3-Carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(2-thienylsulfonyl)-2-piperidinecarboxamide 2-thienylsulfonyl-piperidine Carbamoyl Enhanced sulfonyl group polarity; possible protease inhibition
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide Cyano group Thiazole-phenyl carboxamide Electron-withdrawing cyano group; thiazole for metal coordination
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide Benzofuran-carboxamide Carbamoyl Aromatic benzofuran for enhanced binding affinity

Physicochemical Properties

  • Melting Points and Solubility : Compounds with polar groups (e.g., carbamoyl in ) have higher melting points (>150°C) compared to lipophilic analogs like the target compound (predicted ~100–120°C). Density values in (1.39–1.53 g/cm³) correlate with aromaticity and heteroatom content .
  • Hydrogen Bonding: The target compound’s tetrazole forms stronger hydrogen bonds (N–H···N) than thiazole (C–H···S) or cyano groups, impacting crystallinity and solubility .

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